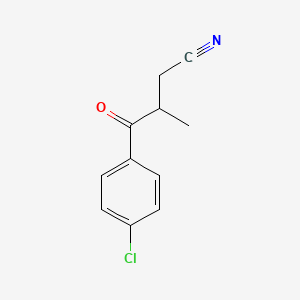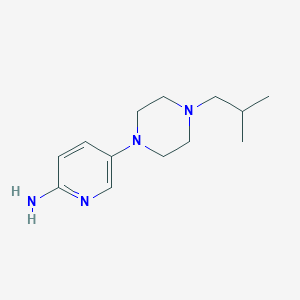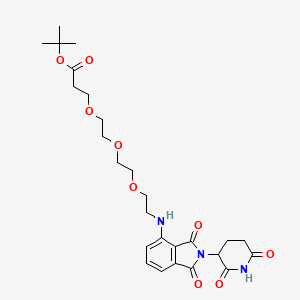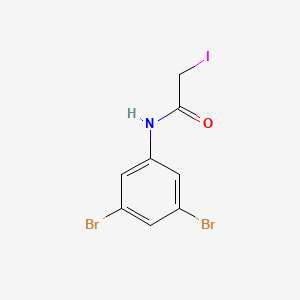
4-Chloro-I(2)-methyl-I(3)-oxobenzenebutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile: is an organic compound characterized by its unique structure, which includes a nitrile group, a ketone, and a chlorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile typically involves multi-step organic reactions. One common method includes the alkylation of a chlorobenzene derivative followed by the introduction of a nitrile group through nucleophilic substitution. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products. The process may also include purification steps such as distillation or recrystallization to achieve the required quality standards.
化学反応の分析
Types of Reactions: Beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone to secondary alcohols.
Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or secondary alcohols.
科学的研究の応用
Beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects includes its use as a precursor for drug candidates targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with active site residues, while the ketone and chlorobenzene moieties contribute to binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.
類似化合物との比較
Beta-Methyl-gamma-oxo-4-bromobenzenebutanenitrile: Similar structure but with a bromine atom instead of chlorine.
Beta-Methyl-gamma-oxo-4-fluorobenzenebutanenitrile: Contains a fluorine atom, which can alter its reactivity and biological activity.
Beta-Methyl-gamma-oxo-4-iodobenzenebutanenitrile: Iodine substitution can impact the compound’s physical and chemical properties.
Uniqueness: Beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with biological targets. The specific combination of functional groups in this compound makes it a valuable tool in synthetic chemistry and drug development.
特性
CAS番号 |
53012-96-7 |
|---|---|
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-methyl-4-oxobutanenitrile |
InChI |
InChI=1S/C11H10ClNO/c1-8(6-7-13)11(14)9-2-4-10(12)5-3-9/h2-5,8H,6H2,1H3 |
InChIキー |
FBTPRYCHGBZBCL-UHFFFAOYSA-N |
正規SMILES |
CC(CC#N)C(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline](/img/structure/B13988880.png)

![Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester](/img/structure/B13988885.png)
![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)
![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)



![N-benzyl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13988920.png)

![Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester](/img/structure/B13988934.png)



